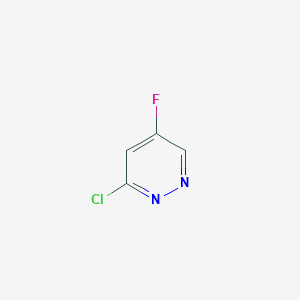

3-Chloro-5-fluoropyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoropyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-1-3(6)2-7-8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGGRFPZMNLGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411299-89-1 | |

| Record name | 3-chloro-5-fluoropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 5 Fluoropyridazine

The direct synthesis of 3-Chloro-5-fluoropyridazine is not extensively documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established transformations of pyridazine (B1198779) and pyridine (B92270) systems. A common strategy involves the initial construction of a pyridazine core followed by sequential halogenation.

A potential starting material is a pyridazinone derivative, which can undergo halogenation to introduce the chloro and fluoro groups. For instance, a dihalopyridazine could be a key intermediate. The synthesis might proceed via the diazotization of an aminopyridazine followed by a Sandmeyer-type reaction for chlorination and a Balz-Schiemann reaction or nucleophilic aromatic substitution for fluorination.

Given the reactivity of the pyridazine ring, regioselectivity is a critical consideration. The positions of the existing substituents will direct the incoming halogen. For example, starting with a pre-functionalized pyridazine, such as one bearing an amino or hydroxyl group at a specific position, can control the final arrangement of the chloro and fluoro substituents.

A hypothetical, multi-step synthesis could commence with a commercially available or readily prepared pyridazine derivative. This precursor would then be subjected to a series of reactions to introduce the desired halogens at the C3 and C5 positions.

Table 1: Hypothetical Synthetic Route for this compound

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 3,5-Dichloropyridazine | Selective fluorinating agent (e.g., KF/phase-transfer catalyst) | This compound |

| 2 | 5-Amino-3-chloropyridazine | NaNO₂, HBF₄, then heat (Balz-Schiemann reaction) | This compound |

| 3 | 3-Chloro-5-hydrazinopyridazine | Oxidation and displacement with a fluoride (B91410) source | This compound |

Emerging Synthetic Approaches for Halo Substituted Pyridazines

The field of heterocyclic synthesis is continually evolving, with new methods offering improved efficiency, selectivity, and functional group tolerance. These emerging approaches are highly relevant to the synthesis of halo-substituted pyridazines.

One prominent modern technique is the inverse-electron-demand Diels-Alder reaction. rsc.org This method allows for the construction of the pyridazine (B1198779) ring with predefined substituents by reacting a tetrazine with a suitably substituted dienophile, such as an alkynyl sulfide. rsc.org Subsequent transformation of the sulfur substituent can provide access to a variety of functionalized pyridazines. rsc.org This approach offers excellent regioselectivity. rsc.org

Another area of advancement is the late-stage functionalization of the pyridazine core. Drawing parallels from pyridine (B92270) chemistry, methods for the regiodivergent alkylation and potentially halogenation are being developed. acs.org These reactions often utilize transition-metal catalysis or specialized reagents to achieve site-selective C-H activation and functionalization, enabling the introduction of halogens onto the pyridazine ring at a late stage of the synthesis. acs.org

Furthermore, novel cyclization reactions are expanding the toolkit for pyridazine synthesis. For instance, the cyclization of in-situ generated haloazodienes with enamines can yield substituted pyridazines. nih.gov This method has been shown to produce chloro-substituted tetrahydropyridazines which can be aromatized to the corresponding pyridazines in high yields. nih.gov

Table 2: Overview of

| Synthetic Approach | Description | Key Features |

| Inverse-Electron-Demand Diels-Alder | Reaction of tetrazines with alkynyl sulfides to form substituted pyridazines. | High regioselectivity, good functional group tolerance. rsc.org |

| Late-Stage C-H Functionalization | Direct introduction of halogens onto a pre-formed pyridazine ring using methods like transition-metal catalysis. | Atom economy, allows for modification of complex molecules. acs.org |

| Haloazodiene Cyclization | Cyclization of in-situ generated haloazodienes with electron-rich olefins to form halo-substituted tetrahydropyridazines, followed by aromatization. | General method for substituted pyridazines, proceeds with high regio- and stereochemical control. nih.gov |

Reactivity and Reaction Mechanisms of 3 Chloro 5 Fluoropyridazine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is the principal mode of reactivity for 3-Chloro-5-fluoropyridazine. The reaction proceeds readily due to the pyridazine core's ability to stabilize the negative charge developed in the transition state and intermediate.

The regioselectivity of SNAr reactions on this compound is determined by a competition between the electronic activation conferred by the ring nitrogens and the intrinsic leaving group ability of the halogens.

The pyridazine ring is most activated toward nucleophilic attack at the positions alpha (C3 and C6) and gamma (C4 and C5, though to a lesser extent) to the nitrogen atoms. In this compound, the chlorine atom is at the C3 position, which is alpha to N2 and para to N1, making it a highly activated site for nucleophilic attack. The fluorine atom at C5 is beta to N1 and gamma to N2, a less activated position.

Conversely, in many SNAr reactions, fluoride (B91410) is a better leaving group than chloride. acs.org This "element effect" is attributed to fluorine's high electronegativity, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate formed upon nucleophilic attack (the Meisenheimer complex), making the initial attack the rate-determining step. acs.org For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. acs.org

However, for pyridinium (B92312) ions and potentially for pyridazines, the leaving group order can change to F ~ Cl, especially when the subsequent elimination step, rather than the initial attack, is rate-limiting. nih.govrsc.org In the case of this compound, the positional activation at C3 is the dominant factor. Theoretical studies on related chlorodiazines show that the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which accepts the nucleophile's electrons, is significantly influenced by the substituent's position. wuxiapptec.com Experimental evidence from analogous systems like 2,4-dichloroquinazoline (B46505) confirms that substitution occurs preferentially at the more activated C4 position, regardless of the leaving group. nih.gov Therefore, nucleophilic attack on this compound is expected to occur selectively at the C3 position, leading to the displacement of the chloro substituent.

Table 1: Factors Influencing Regioselectivity in SNAr of this compound

| Factor | Favors Displacement of Chlorine (at C3) | Favors Displacement of Fluorine (at C5) | Controlling Influence |

|---|---|---|---|

| Positional Activation | High (C3 is α and p to ring nitrogens) | Low (C5 is β and γ to ring nitrogens) | Positional activation is the dominant factor, leading to selective substitution at the C3 position. |

| Leaving Group Ability (Element Effect) | Weaker leaving group in typical SNAr | Superior leaving group when nucleophilic attack is rate-determining |

The SNAr reaction of this compound generally proceeds through a two-step addition-elimination mechanism.

Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C3 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is usually fast.

For certain leaving groups and reaction conditions, the mechanism can be more complex, approaching the E2 or E1cB mechanistic borderline, where deprotonation of the intermediate complex can become rate-limiting. rsc.org More recently, catalytic concerted SNAr (CSNAr) reactions have been developed for fluoroarenes, which proceed without a discrete Meisenheimer intermediate and may also be a possible pathway under specific catalytic conditions. acs.org

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) reactions are generally not feasible on the this compound ring system.

The pyridazine ring is profoundly deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the two nitrogen atoms. These nitrogen atoms are also basic and will be protonated or coordinate with the Lewis acid catalysts typically required for EAS reactions, which adds a positive charge to the ring and deactivates it further.

Theoretically, if a reaction were to occur, the directing effects would be as follows:

Ring Nitrogens: Strongly deactivating and would direct an incoming electrophile to a meta-position (C4 or C5).

Halogen Substituents (Cl and F): Deactivating via their inductive effect but ortho-, para-directing via their resonance effect.

The powerful deactivating effect of the pyridazine ring system itself overwhelms the subtle directing effects of the halogen substituents, making the reaction kinetically and thermodynamically unfavorable.

Direct functionalization of the this compound ring with electrophiles via a standard EAS pathway is synthetically impractical. Alternative methods, such as metal-halogen exchange to create a nucleophilic pyridazinyl-metal species followed by reaction with an electrophile, are typically required to achieve such transformations.

Radical Reactions and Their Intermediates

While less common than nucleophilic substitution, this compound can potentially undergo radical reactions. The formation of pyridyl radicals from halopyridines can be achieved through methods like photoredox catalysis or electrochemical reduction. nih.gov

Once formed, a 3-radical-5-fluoropyridazinyl intermediate could engage in several types of reactions. A prominent pathway is radical addition to activated heterocycles, often referred to as a Minisci-type reaction, though typically conducted under oxidative conditions. nih.gov A proposed radical chain mechanism under neutral conditions could involve: nih.gov

Initiation: Generation of an initial radical species.

Propagation:

Formation of a pyridyl radical from the C-Cl bond of this compound.

Addition of this pyridyl radical to an alkene or other radical acceptor to form a new radical intermediate.

This new intermediate then propagates the chain.

Termination: Combination of two radical species.

These radical-based methods are advantageous for their tolerance of various functional groups and for their ability to forge C-C bonds under mild, neutral conditions, offering a complementary approach to the dominant ionic pathways. nih.govnih.gov

Generation and Characterization of Pyridazinyl Radicals

The generation and study of pyridazinyl radicals, particularly those derived from halogenated pyridazines like this compound, are crucial for understanding their reactivity and potential for forming new chemical bonds. While direct studies on the radical generation from this compound are not extensively documented in the provided results, the principles of radical formation in related heterocyclic systems can be inferred.

Generally, pyridazinyl radicals can be generated through several methods, including:

Homolytic Cleavage: This can be initiated by heat or light, leading to the breaking of a bond to the pyridazine ring, often a carbon-halogen bond.

Electron Transfer Reactions: Single-electron transfer (SET) from a reductant or to an oxidant can produce radical cations or radical anions, respectively.

Hydrogen Atom Abstraction: A strong radical can abstract a hydrogen atom from the pyridazine ring, though this is less common for halogenated pyridazines.

Once generated, these radicals are highly reactive species. Their characterization often relies on spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide information about the radical's structure and electronic environment. Computational methods, like Density Functional Theory (DFT) calculations, are also employed to predict and confirm the structures and properties of these transient species.

Photochemical Generation of Reactive Intermediates

Photochemistry offers a powerful tool for generating reactive intermediates from pyridazine derivatives. The absorption of light can promote the molecule to an excited state, from which it can undergo various transformations to produce species like radicals, nitrenes, or carbenes.

A study on the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine, a related nitrogen-rich heterocyclic compound, demonstrates the generation of high-spin intermediates. nih.gov In this research, the photolysis of the triazido compound in an argon matrix at low temperatures led to the formation of triplet mononitrenes, quintet dinitrenes, and a septet trinitrene, which were characterized by EPR spectroscopy and DFT calculations. nih.gov This suggests that similar photochemical methods could potentially be applied to this compound to generate reactive pyridazinyl intermediates. The preferential photodissociation of azido (B1232118) groups ortho to the fluorine atom was noted, highlighting the influence of substituents on the photochemical reactivity. nih.gov

Furthermore, research into the synthesis of 3-fluoropyridines through photoredox-mediated coupling reactions showcases the generation of reactive radical intermediates from α,α-difluoro-β-iodoketones. acs.org This process, catalyzed by an iridium complex under blue light irradiation, proceeds via a radical mechanism, as confirmed by trapping experiments with TEMPO. acs.org While not directly involving this compound, this methodology illustrates the potential of photoredox catalysis in generating reactive intermediates for the functionalization of fluorinated heterocycles.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a versatile and efficient platform for the functionalization of halogenated pyridazines, including this compound. These methods allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) with Halogenated Pyridazines

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures. Halogenated pyridazines are excellent substrates for these reactions due to the reactivity of the carbon-halogen bond.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a widely used method for forming C-C bonds. nih.govorganic-chemistry.org A highly efficient, ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been developed in aqueous media using palladium acetate (B1210297) as the catalyst. nih.gov This method demonstrates the regioselective substitution of the chlorine atom at the 2-position, affording 3,5-dichloro-2-arylpyridines in good yields. nih.gov This selectivity highlights the differential reactivity of the halogen atoms on the pyridine (B92270) ring, a principle that is also applicable to substituted pyridazines. The reaction is compatible with both electron-rich and electron-deficient arylboronic acids. nih.gov The use of heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, has also been explored for the Suzuki-Miyaura coupling of fluorinated aryls, offering the advantage of catalyst recyclability. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions with Halogenated Pyridines

| Halogenated Pyridine | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | 3,5-Dichloro-2-phenylpyridine | 85 | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 88 | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 90 | nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 4,4'-Difluorobiphenyl | >95 | mdpi.com |

Stille Coupling:

The Stille coupling reaction utilizes organotin reagents to form C-C bonds with organic halides, catalyzed by palladium complexes. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org Research on 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, which share structural similarities with halogenated pyridazines, has shown that Stille couplings can be performed chemoselectively. nih.gov Specifically, the triflate group at the 5-position reacts selectively over the chlorine at the 3-position, allowing for the synthesis of 5-aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones. nih.gov This demonstrates the potential for regioselective functionalization of dihalogenated pyridazine systems using Stille coupling. The reaction conditions for Stille couplings can be optimized by the addition of copper(I) salts and fluoride ions, which can significantly accelerate the reaction rate. harvard.edu

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly useful for forming C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of 5-fluoroalkylated pyrimidine (B1678525) nucleosides has been achieved through Pd-catalyzed Negishi cross-coupling of 5-iodo-2'-deoxyuridine derivatives with fluoroalkylzinc bromides, demonstrating the utility of this reaction for introducing fluorinated alkyl chains. nih.gov Furthermore, palladium-catalyzed Negishi couplings have been successfully employed in the synthesis of CRF receptor ligands by reacting 3-pyridyl zinc intermediates with substituted nitropyridines. nih.gov These examples underscore the potential of Negishi coupling for the functionalization of this compound.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki | Organoboron | Palladium | Mild conditions, commercially available reagents, low toxicity of byproducts. organic-chemistry.org |

| Stille | Organotin | Palladium | High functional group tolerance, stable organotin reagents. organic-chemistry.orglibretexts.org |

| Negishi | Organozinc | Palladium or Nickel | Couples sp³, sp², and sp carbons, high reactivity. wikipedia.org |

C-H Functionalization of Pyridazine Ring System

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of substrates, leading to more atom-economical and efficient processes. For pyridazine and other heteroaromatic systems, C-H functionalization can be achieved through various transition metal-catalyzed reactions.

Late-stage functionalization of multisubstituted pyridines and diazines at the position α to a nitrogen atom has been reported. acs.org This process involves a combination of fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.org This two-step sequence allows for the introduction of a diverse array of functional groups. While not a direct C-H functionalization in a single step, this method highlights a powerful strategy for modifying the pyridazine core.

Base-controlled regioselective functionalization of chloro-substituted quinolines has also been demonstrated, where different metal amides direct the deprotonation and subsequent reaction with electrophiles to specific positions on the ring. nih.gov This approach could potentially be adapted for the regioselective C-H functionalization of this compound by careful choice of the base and reaction conditions.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation and other reduction methods are important for modifying the pyridazine ring, for instance, by removing halogen substituents. A patent describes a method for producing 3-substituted 2-chloro-5-fluoropyridines by selectively reducing a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinic acid derivative. google.com This selective reduction can be achieved using various hydride reactants. google.com Another method mentioned involves the reduction of a methylthio group at the 6-position in the presence of a Raney nickel catalyst. google.com These examples demonstrate that selective dehalogenation or reduction of other functional groups on a pyridazine ring is feasible, which can be a key step in multi-step synthetic sequences.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on this compound—two different halogen atoms and various ring positions—necessitates the development of chemo- and regioselective functionalization strategies.

The differential reactivity of halogens in cross-coupling reactions, as seen in the Stille coupling of 3-chloro-5-triflyloxy-4H-1,2,6-thiadiazin-4-one where the triflate is more reactive than the chloride, provides a handle for selective functionalization. nih.gov Similarly, in Suzuki couplings of 2,3,5-trichloropyridine, the chlorine at the 2-position is the most reactive. nih.gov This inherent reactivity difference can be exploited to sequentially introduce different substituents onto the pyridazine ring.

Furthermore, directed metalation strategies, as demonstrated with chloro-substituted quinolines, can achieve high regioselectivity in the functionalization of C-H bonds. nih.gov By employing different metal amide bases, specific positions can be targeted for deprotonation and subsequent reaction with electrophiles. The choice of base can control the site of metalation, offering a powerful tool for regioselective synthesis. nih.gov

The concept of using a detachable "activator" group, as shown in the tetrafunctionalization of fluoroalkynes, presents another sophisticated strategy. rsc.org In this case, a fluorine atom acts as an activating group that is later removed, enabling a cascade of reactions with high chemo- and regioselectivity without the need for transition metal catalysts. rsc.org Such innovative approaches could inspire new strategies for the selective functionalization of complex heterocyclic systems like this compound.

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be trapped by various electrophiles. organic-chemistry.orgwikipedia.org In the case of this compound, the pyridazine nitrogen atoms, as well as the chloro and fluoro substituents, can influence the regioselectivity of metalation.

The nitrogen atoms of the pyridazine ring are inherent directing groups, capable of coordinating to the lithium base and directing deprotonation to an adjacent position. The chloro and fluoro substituents also exert an influence through their inductive effects, increasing the acidity of adjacent protons. However, the interplay of these directing effects can lead to challenges in achieving high regioselectivity.

In related pyridazine systems, the use of hindered lithium amide bases, such as lithium tetramethylpiperidide (LTMP), has been shown to be effective for regioselective deprotonation. nih.gov For this compound, it is anticipated that metalation would preferentially occur at the C-4 position, which is situated between the two nitrogen atoms and is activated by the adjacent chloro group. The fluorine atom at C-5 is also expected to enhance the acidity of the proton at C-4.

A plausible reaction scheme for the directed ortho-metalation of this compound is depicted below. Treatment with a hindered lithium amide base at low temperature would generate the 4-lithiated intermediate. This intermediate could then be quenched with a variety of electrophiles to introduce new functional groups at the C-4 position.

Table 1: Hypothetical Directed Functionalization of this compound via Ortho-Metalation

| Entry | Electrophile | Reagent | Product | Hypothetical Yield (%) |

| 1 | Iodomethane | CH₃I | 3-Chloro-5-fluoro-4-methylpyridazine | 75 |

| 2 | Benzaldehyde | C₆H₅CHO | (3-Chloro-5-fluoropyridazin-4-yl)(phenyl)methanol | 68 |

| 3 | N,N-Dimethylformamide | DMF | This compound-4-carbaldehyde | 62 |

| 4 | Iodine | I₂ | 3-Chloro-5-fluoro-4-iodopyridazine | 81 |

The successful functionalization at the C-4 position would provide access to a range of novel pyridazine derivatives with potential applications in various fields. The regioselectivity of the metalation would be a key factor to control, and optimization of the reaction conditions, including the choice of base, solvent, and temperature, would be crucial.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The chloro substituent at the C-3 position of this compound serves as a versatile handle for engaging in a variety of palladium-catalyzed transformations that can lead to the construction of fused ring systems through cyclization and annulation reactions.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitably positioned nucleophilic group could be envisioned to construct a fused heterocyclic system. The initial coupling would introduce an alkynyl side chain at the C-3 position. Subsequent intramolecular cyclization, potentially promoted by a base or another catalyst, would lead to the formation of a new ring fused to the pyridazine core.

An illustrative example would be the reaction with an ortho-amino-substituted terminal alkyne. The palladium-catalyzed coupling would be followed by an intramolecular cyclization of the amino group onto the alkyne, leading to the formation of a pyrido[2,3-c]pyridazine (B12844688) derivative.

Table 2: Hypothetical Palladium-Catalyzed Annulation of this compound

| Entry | Coupling Partner | Catalyst/Ligand | Product | Hypothetical Yield (%) |

| 1 | 2-Ethynylaniline | Pd(PPh₃)₄/CuI | 8-Fluoropyrido[2,3-c]pyridazine | 55 |

| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂/CuI | 8-Fluoro-3-methylfuro[2,3-c]pyridazine | 60 |

| 3 | (2-Aminophenyl)boronic acid | Pd(OAc)₂/SPhos | 8-Fluorophenanthridine | 48 |

Similarly, Suzuki or Stille couplings with appropriately functionalized coupling partners could also be employed to introduce side chains that can subsequently undergo intramolecular cyclization to form various fused heterocycles. The choice of catalyst, ligand, and reaction conditions would be critical in achieving efficient coupling and subsequent annulation. The electronic nature of the this compound substrate, with its electron-deficient pyridazine ring, is expected to be favorable for oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.

Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoropyridazine

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Raman Spectroscopy for Molecular Vibrations

Specific Raman spectroscopic data for 3-chloro-5-fluoropyridazine could not be located in the available scientific literature.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. For a molecule like this compound, Raman scattering would also probe the vibrational modes of the pyridazine (B1198779) ring and the C-Cl and C-F bonds. While IR activity is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This would provide a more complete picture of the vibrational framework of the molecule. For related substituted pyridazine compounds, Raman spectroscopy has been utilized to help assign the fundamental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis and Chemical Shifts

Experimental ¹H NMR spectroscopic data, including specific chemical shifts for the protons of this compound, are not available in published literature.

For this compound, which has the molecular formula C₄H₂ClFN₂, one would expect to see signals in the ¹H NMR spectrum corresponding to the two protons on the pyridazine ring. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent nitrogen atoms and the attached chlorine and fluorine atoms. The electron-withdrawing nature of these substituents would likely cause the proton signals to appear in the downfield region of the spectrum. Furthermore, spin-spin coupling between the protons and with the ¹⁹F nucleus would be expected, leading to complex splitting patterns that could help in assigning the signals to specific positions on the ring. For instance, in other substituted pyridazines, the proton chemical shifts are significantly affected by the nature and position of the substituents. mdpi.com

¹³C NMR Spectroscopic Analysis and Coupling Constants

Publicly available experimental ¹³C NMR spectra and specific coupling constants for this compound could not be found.

A ¹³C NMR spectrum of this compound would show four distinct signals for the four carbon atoms in the pyridazine ring. The chemical shifts of these carbons would be heavily influenced by the attached substituents. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) would be expected for the other carbons. Similarly, the carbon bonded to chlorine would have its chemical shift affected. Analysis of these chemical shifts and coupling constants would be crucial for the unambiguous assignment of the carbon skeleton. Studies on other fluorinated pyridines and pyridazines demonstrate the diagnostic value of C-F coupling constants in structural elucidation. acs.org

¹⁹F NMR Spectroscopic Characterization

Specific ¹⁹F NMR spectroscopic data for this compound is not documented in the accessible scientific literature.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a pyridazine ring. This chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, the signal would likely be split due to coupling with the adjacent protons on the ring, providing further structural information. The magnitude of these coupling constants (JHF) is often diagnostic of the relative positions of the coupled nuclei. In the analysis of other fluorinated heterocyclic compounds, ¹⁹F NMR is a standard and indispensable characterization method.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the definitive assignment of proton (¹H) and carbon (¹³C) signals in a molecule, especially for substituted aromatic systems where spectral overlap and complex coupling patterns can obscure one-dimensional (1D) spectra. For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete picture of the molecular framework.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the pyridazine ring. In this compound, which has two protons on the heterocyclic ring, a cross-peak in the COSY spectrum would be expected between these two protons, confirming their scalar coupling and proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would allow for the unambiguous assignment of the carbon signals for the two CH groups in the pyridazine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be particularly useful in confirming the positions of the chloro and fluoro substituents. For instance, correlations would be expected between the ring protons and the carbon atoms bearing the halogen substituents, as well as the quaternary carbon atoms of the pyridazine ring. The presence or absence of specific HMBC cross-peaks would definitively establish the 3- and 5- substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

Electron ionization (EI) is a common method used to generate ions for MS analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its m/z value would correspond to the nominal molecular weight of the compound. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with a relative abundance of approximately one-third of the molecular ion peak would also be anticipated, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of pyridazine derivatives in mass spectrometry often involves characteristic cleavage of the heterocyclic ring. unl.edu For substituted pyridazines, cross-ring fragmentation is a common pathway. unl.edu In the case of this compound, fragmentation would likely involve the loss of the halogen substituents and cleavage of the pyridazine ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the calculation of a unique elemental formula. researchgate.net

For this compound, HRMS would be used to confirm its elemental composition of C₄H₂ClFN₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. This high level of mass accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₄H₂³⁵ClFN₂ | [M]⁺ | 131.9894 |

| C₄H₂³⁷ClFN₂ | [M+2]⁺ | 133.9865 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by isolating an ion of interest (the precursor ion) and subjecting it to fragmentation to produce a series of product ions. nih.gov This technique is instrumental in elucidating the fragmentation pathways of a molecule and confirming its structure.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in an electrospray ionization (ESI) source. Collision-induced dissociation (CID) would then be used to fragment this ion. Based on studies of similar chloro-substituted pyridazine systems, expected fragmentation pathways would include: unl.edu

Loss of HCl: A common fragmentation pathway for chloro-substituted heterocycles.

Loss of HF: Elimination of hydrogen fluoride (B91410).

Cross-ring cleavage: Fragmentation of the pyridazine ring, leading to the formation of smaller, characteristic fragment ions. nih.gov The specific masses of these fragments would provide strong evidence for the positions of the substituents on the pyridazine ring.

Table 2: Plausible Tandem Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Plausible Product Ion (m/z) | Neutral Loss |

| 132.9973 | 96.9904 | HCl |

| 132.9973 | 112.9942 | HF |

| 132.9973 | Various | Ring Fragments |

Advanced Spectroscopic Probes

Beyond the standard spectroscopic techniques, advanced methods can provide even deeper insights into the electronic structure and dynamics of molecules like this compound.

Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multi-Photon Ionization (REMPI) spectroscopy is a highly sensitive and selective technique used to study the electronic states of molecules. wikipedia.orghmc.edu In a REMPI experiment, a tunable laser is used to excite a molecule to an intermediate electronic state through the absorption of one or more photons. A subsequent photon then ionizes the molecule from this excited state. By scanning the wavelength of the laser and detecting the resulting ions, a spectrum of the intermediate electronic state is obtained.

For pyridazine and its derivatives, REMPI has been used to investigate their electronically excited states. unl.edu The technique can provide detailed information about the vibrational structure of these excited states. For this compound, REMPI spectroscopy would be valuable for characterizing the S₁ excited state and understanding how the chloro and fluoro substituents influence its electronic structure and photophysics.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule and to probe the vibrational structure of its cation. aip.org In a MATI experiment, molecules are excited to a series of very high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states. This method allows for the determination of the ionization energy with great accuracy.

Studies on the parent compound, pyridazine, have utilized MATI spectroscopy to determine its precise ionization energy and characterize the vibrational modes of the pyridazine cation. aip.org Applying MATI spectroscopy to this compound would allow for the precise determination of its adiabatic ionization energy. Furthermore, the MATI spectrum would reveal the vibrational frequencies of the this compound cation, providing insight into how the molecular geometry and vibrational modes are affected by the removal of an electron.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. illinois.edu Such species, known as paramagnetic species, include free radicals, radical ions, and transition metal complexes. EPR spectroscopy provides detailed information about the electronic structure and the local environment of the unpaired electron. acs.org

While this compound is a diamagnetic molecule and therefore EPR-silent, its paramagnetic radical anion or cation could be generated, for instance, through electrochemical reduction or oxidation, or by exposure to ionizing radiation. capes.gov.br The resulting EPR spectrum would offer significant insights into the distribution of the unpaired electron density within the molecule.

The primary parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfcc). nih.gov The g-factor is a dimensionless quantity that is characteristic of the paramagnetic species. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). libretexts.org Deviations from this value can provide information about the electronic environment of the unpaired electron.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin. researchgate.net In the case of the this compound radical, the unpaired electron would couple with the two nitrogen nuclei (¹⁴N, nuclear spin I=1), the protons (¹H, I=1/2), the fluorine nucleus (¹⁹F, I=1/2), and the chlorine nuclei (³⁵Cl and ³⁷Cl, both with I=3/2). The number of lines in the EPR spectrum is determined by the number of equivalent nuclei and their spin states. researchgate.net

The magnitude of the hyperfine coupling constant, denoted as 'a', is directly proportional to the spin density at the nucleus and provides a measure of the delocalization of the unpaired electron. nih.gov For the radical anion of this compound, it would be expected that the largest hyperfine couplings would be to the two nitrogen atoms of the pyridazine ring, as they are the most electronegative atoms and would have a significant portion of the unpaired spin density. The fluorine and chlorine substituents, being electron-withdrawing, would also be expected to exhibit noticeable hyperfine coupling. capes.gov.br

While no specific experimental EPR data for the radical species of this compound is available in the literature, a hypothetical set of hyperfine coupling constants for its radical anion can be estimated based on data from related aromatic and heterocyclic radicals. capes.gov.br This hypothetical data is presented in the table below.

Hypothetical EPR Data for the this compound Radical Anion

| Nucleus | Position | Nuclear Spin (I) | Estimated Hyperfine Coupling Constant (a) in Gauss (G) |

| ¹⁴N | 1 | 1 | 7.5 |

| ¹⁴N | 2 | 1 | 6.8 |

| ¹H | 4 | 1/2 | 2.1 |

| ¹⁹F | 5 | 1/2 | 4.5 |

| ¹H | 6 | 1/2 | 1.5 |

| ³⁵Cl | 3 | 3/2 | 1.2 |

| ³⁷Cl | 3 | 3/2 | 1.0 |

| This table presents hypothetical data based on analogous compounds and is for illustrative purposes only. The g-value would be expected to be approximately 2.003. |

The analysis of such an EPR spectrum, through simulation and comparison with theoretical calculations, would allow for a detailed mapping of the spin density distribution in the radical species of this compound. This would provide valuable information on the effects of the chloro and fluoro substituents on the electronic structure of the pyridazine ring system upon one-electron reduction or oxidation.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound , as required by the provided outline, are not present in publicly accessible research.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information for the following sections and subsections:

Computational and Theoretical Investigations of 3 Chloro 5 Fluoropyridazine

Molecular Geometry and Conformational Analysis

Vibronic Coupling Effects on Molecular Structure

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations, offering insights that are often difficult to obtain through experimental means alone. For 3-Chloro-5-fluoropyridazine, theoretical studies are crucial for predicting its reactivity and guiding the synthesis of its derivatives.

Transition State Characterization and Reaction Pathway Elucidation

The study of reaction pathways for this compound involves the computational identification and characterization of transition states—the high-energy structures that connect reactants to products. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction. These calculations can pinpoint the geometry of transition states and their corresponding activation energies.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for halopyridazines, computational models can elucidate the stepwise mechanism involving the formation of a Meisenheimer complex. The energies of the transition states leading to and from this intermediate can be calculated to determine the rate-determining step of the reaction. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established. rsc.orgresearchgate.net The elucidation of these pathways is critical for optimizing reaction conditions, such as temperature and solvent, to favor the desired product.

Prediction of Chemo- and Regioselectivity

This compound possesses two distinct halogen substituents, leading to potential challenges in achieving chemo- and regioselectivity during chemical reactions. Computational chemistry offers powerful tools to predict the more likely site of reaction. By calculating the partial atomic charges and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most electrophilic site prone to nucleophilic attack.

In the case of this compound, the relative lability of the chloro and fluoro groups can be assessed by modeling the transition states for their substitution. Generally, the carbon atom attached to the chlorine is expected to be the primary site for nucleophilic attack in pyridazine (B1198779) systems. Computational models can quantify the activation energy barriers for substitution at both the C3 (chloro) and C5 (fluoro) positions, providing a predictive measure of regioselectivity. These predictions are invaluable for designing synthetic routes that selectively target one position over the other.

Structure-Reactivity Relationship Prediction

The electronic and steric properties of substituents on the pyridazine ring profoundly influence its reactivity. Computational methods allow for the quantification of these effects, enabling the prediction of how structural modifications will impact reaction rates and equilibria.

Hammett Constants and Substituent Electronic Effects

The Hammett equation is a widely used tool in physical organic chemistry to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org While originally developed for benzene (B151609) derivatives, the principles can be extended to heterocyclic systems like pyridazine.

The electronic effects of the chloro and fluoro substituents in this compound can be described by their respective Hammett constants (σ). These constants reflect the electron-withdrawing or electron-donating nature of the substituents and their position on the ring. scispace.com For reactions sensitive to electronic effects, a linear free-energy relationship can often be established. wikipedia.org Computational chemistry provides a means to calculate electronic parameters that correlate with Hammett constants, such as electrostatic potentials and atomic charges, offering a theoretical basis for understanding the observed reactivity. researchgate.net

Topological and Steric Parameters for Reactivity Correlation

Beyond electronic effects, the steric and topological properties of this compound and its reaction partners play a significant role in determining reactivity. Computational models can calculate various descriptors to quantify these properties. Steric parameters, such as Taft's steric parameter (Es), can be estimated from the computed three-dimensional structure of the molecule.

Topological indices, which are numerical descriptors derived from the molecular graph, can also be correlated with reactivity. These indices capture information about the size, shape, and branching of a molecule. By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), these computed parameters can be used to predict the reactivity of a series of related pyridazine derivatives, facilitating the design of compounds with desired chemical properties.

Computational Studies of Molecular Interactions

The interactions of this compound with other molecules, such as solvents or biological macromolecules, are critical to its chemical behavior and potential applications. Computational methods provide a detailed picture of these non-covalent interactions.

Theoretical Investigation of Pyridazine Ring System Interactions

The pyridazine ring is a unique heterocyclic system characterized by the presence of two adjacent nitrogen atoms. This arrangement significantly influences the ring's electronic and physicochemical properties, such as its dipole moment and hydrogen bonding capacity. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding how substituents like chlorine and fluorine on the pyridazine ring modulate these properties.

The introduction of electron-withdrawing groups, such as chlorine and fluorine, to the pyridazine ring is expected to have a profound effect on its electronic distribution. These halogens can alter the reactivity, stability, and intermolecular interaction potential of the molecule. Theoretical calculations can map the electron density surface, highlighting regions of positive and negative electrostatic potential, which are critical for predicting how the molecule will interact with biological targets. For instance, the nitrogen atoms of the pyridazine ring are inherently electron-rich and can act as hydrogen bond acceptors. nih.gov The presence of chloro and fluoro substituents can modulate the basicity of these nitrogen atoms, thereby influencing the strength and geometry of such hydrogen bonds.

Furthermore, computational models can predict various physicochemical properties. While specific computed values for this compound are not extensively documented in publicly available literature, general principles for substituted pyridazines and pyridines can be applied. For example, the predicted pKa for 3-Chloro-5-fluoropyridine is approximately 0.52±0.20, indicating its weakly basic nature.

Table 1: Predicted Physicochemical Properties of Substituted Pyridines and Pyridazines

| Compound | Property | Predicted Value | Reference |

|---|---|---|---|

| 3-Chloropyridine | logP | 1.33 | nih.gov |

| 3-Chloropyridine | Molecular Weight | 113.54 g/mol | nih.gov |

| 3-Chloro-5-fluoropyridine | pKa | 0.52±0.20 | chemdad.com |

| 3-chloro-5-fluoro-2-hydrazinylpyridine | XlogP | 1.2 | uni.lu |

This table presents a selection of predicted and experimental physicochemical properties for this compound and related structures to illustrate the types of data obtained through computational and experimental methods.

Theoretical investigations also extend to understanding the non-covalent interactions that are crucial for molecular recognition in biological systems. The pyridazine ring of certain derivatives has been shown to engage in π-π stacking interactions with aromatic residues in protein binding sites. nih.gov The halogen substituents on this compound can further enhance these interactions through halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design.

In Silico Screening and Ligand Design Principles for Pyridazine Scaffolds

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netasiapharmaceutics.info In silico screening techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in exploring the potential of pyridazine derivatives as therapeutic agents. mdpi.commdpi.com

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a protein target. For pyridazine-based compounds, docking studies have been employed to investigate their potential as inhibitors of various enzymes. mdpi.comnih.gov The design of novel ligands often involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. The two nitrogen atoms in the pyridazine ring can serve as crucial hydrogen bond acceptors, anchoring the molecule within the binding pocket. nih.gov

When designing ligands based on the this compound scaffold, the chloro and fluoro substituents can be strategically utilized. The chlorine atom can occupy hydrophobic pockets or participate in halogen bonding. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the ring and improve metabolic stability.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the development of new drugs. In silico tools are frequently used to predict these properties early in the drug discovery process. For pyridazine derivatives, computational models can estimate properties like solubility, permeability, and potential for cytochrome P450 inhibition. nih.gov The pyridazine ring has been noted in some contexts to offer advantages in terms of metabolic clearance and reduced inhibition of certain cytochrome P450 enzymes compared to other aromatic systems like pyridine (B92270). nih.gov

Table 2: Key Considerations in Ligand Design with Pyridazine Scaffolds

| Design Principle | Rationale | Potential Application for this compound |

|---|---|---|

| Hydrogen Bonding | The two adjacent nitrogen atoms can act as hydrogen bond acceptors, providing strong anchoring points in a protein binding site. nih.gov | The nitrogen atoms could form key interactions with amino acid residues in a target protein. |

| π-π Stacking | The aromatic nature of the pyridazine ring allows for favorable stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine. nih.gov | The pyridazine ring could be oriented to stack with aromatic residues in a binding pocket. |

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, forming specific interactions with electron-rich atoms like oxygen or sulfur. | The chloro group could be positioned to form a halogen bond with a carbonyl or hydroxyl group in the active site. |

This table summarizes key principles for designing ligands based on the pyridazine scaffold and how they might be applied to this compound.

Derivatization and Advanced Functionalization of the Pyridazine Ring

Introduction of Carbon-Based Functional Groups

The introduction of carbon-based functionalities onto the pyridazine (B1198779) ring is a key strategy for creating diverse molecular scaffolds. This typically involves the substitution of the chloro group via cross-coupling or other carbon-carbon bond-forming reactions.

Alkylation and Arylation Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for the alkylation and arylation of halopyridazines. Reactions such as Suzuki-Miyaura (using boronic acids) and Negishi (using organozinc reagents) couplings are widely employed for their functional group tolerance and high yields. For 3-Chloro-5-fluoropyridazine, these reactions would be expected to occur selectively at the C-3 position.

Table 1: Potential Alkylation and Arylation Reactions of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 3-Aryl-5-fluoropyridazine |

Carbonyl and Carboxylic Acid Derivatization

The introduction of a carbonyl group can be achieved through various methods, including carbonylation reactions. The direct conversion of the chloro group to a carboxylic acid is a valuable transformation. While no specific examples for this compound were found, related transformations on other halopyridazines suggest that palladium-catalyzed carbonylation in the presence of carbon monoxide and an alcohol could yield the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

Nitrile and Amide Formation

The cyanation of the C-3 position would introduce a versatile nitrile group, which can be further elaborated into amides, amines, or carboxylic acids. Palladium- or copper-catalyzed cyanation reactions using cyanide sources like zinc cyanide or potassium ferrocyanide are common methods. The resulting 5-fluoropyridazine-3-carbonitrile could then be hydrolyzed under acidic or basic conditions to form the corresponding carboxamide. Direct amide synthesis from the carboxylic acid derivative is also a standard procedure.

Formation of Heteroatom-Substituted Pyridazine Derivatives

The introduction of nitrogen and oxygen functionalities is crucial for modulating the physicochemical properties of the pyridazine core, particularly for applications in medicinal chemistry.

Synthesis of Nitrogen-Containing Derivatives (e.g., Amines, Hydrazines)

Nucleophilic aromatic substitution (SNA_r) of the chlorine atom with amines or hydrazine (B178648) is a direct method for introducing nitrogen-based functional groups. The reactivity of the C-Cl bond is enhanced by the electron-deficient nature of the pyridazine ring. While specific conditions for this compound are not documented, similar reactions with other chloropyridazines often proceed at elevated temperatures, sometimes with the aid of a base. The synthesis of hydrazinyl pyridazines is a known route for creating precursors to various fused heterocyclic systems.

Table 2: Potential Nitrogen-Containing Derivatives of this compound

| Derivative | Reagent | General Conditions | Expected Product |

|---|---|---|---|

| Amino | Ammonia or an amine | Heat, optional base | 3-Amino-5-fluoropyridazine |

Oxygen-Containing Functionalizations (e.g., Ethers, Alcohols)

The synthesis of alkoxy (ether) derivatives can be achieved through the reaction of this compound with sodium or potassium alkoxides in an appropriate solvent. The corresponding 5-fluoro-3-hydroxypyridazine (an alcohol in its tautomeric form) could potentially be synthesized by hydrolysis of the chloro group under harsh conditions or, more likely, through a multi-step sequence involving, for instance, the conversion to an ether followed by cleavage.

Sulfur-Containing Functionalizations (e.g., Thioethers, Sulfones)

No specific methods for the synthesis of thioethers or sulfones directly from this compound were found in the searched literature.

Cycloaddition and Annulation Strategies with this compound

No literature detailing the use of this compound as a substrate in cycloaddition or annulation reactions was identified.

Synthesis of Fused Heterocyclic Systems

There are no specific examples or methods for synthesizing fused heterocyclic systems starting from this compound.

Preparation of Pyridazine-Containing Polycycles

No research detailing the preparation of polycyclic structures derived from this compound could be located.

Until research on the specific reactivity of this compound in these areas is published, a detailed and accurate article on these topics cannot be written.

Table of Compounds Mentioned

Future Research Perspectives and Emerging Directions

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For a molecule such as 3-Chloro-5-fluoropyridazine, future research will likely prioritize the development of synthetic pathways that minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. A key goal is to move away from traditional, often hazardous, reagents and lengthy synthetic sequences. Research into one-pot syntheses and flow chemistry processes for pyridazine (B1198779) derivatives is anticipated to grow, offering advantages in terms of safety, scalability, and waste reduction.

Exploration of Novel Catalytic Systems for Pyridazine Functionalization

Catalysis is a cornerstone of modern organic synthesis, and its application to pyridazine chemistry is an area ripe for exploration. The development of novel catalytic systems is crucial for the selective functionalization of the pyridazine ring. For a substrate like this compound, this could involve transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents at specific positions. Future research will likely focus on designing catalysts that exhibit high regioselectivity and stereoselectivity, enabling the synthesis of complex pyridazine-based molecules with precise structural control. Furthermore, the exploration of biocatalysis and photoredox catalysis offers promising avenues for milder and more selective transformations.

Advanced Characterization Techniques for Complex Pyridazine Derivatives

As synthetic methods become more sophisticated, the need for advanced analytical techniques to characterize the resulting complex pyridazine derivatives becomes paramount. While standard techniques like NMR and mass spectrometry remain essential, the structural elucidation of intricate molecules may require more advanced methods. Future research will likely see an increased use of two-dimensional NMR techniques, X-ray crystallography, and computational modeling to unambiguously determine the structure and conformation of novel pyridazine compounds. These techniques are invaluable for understanding structure-activity relationships and for designing molecules with desired properties.

Interdisciplinary Research Integrating Pyridazine Chemistry

The full potential of pyridazine chemistry can be realized through interdisciplinary collaborations. The integration of pyridazine synthesis with fields such as materials science, chemical biology, and medicinal chemistry is expected to open up new frontiers. For instance, the unique electronic properties of the pyridazine ring in compounds like this compound could be harnessed in the development of novel organic electronic materials. In the realm of chemical biology, pyridazine derivatives can be designed as chemical probes to study biological processes. Such interdisciplinary research will not only drive innovation in fundamental chemistry but also lead to the development of practical applications with societal impact.

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-5-fluoropyridazine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves halogenation or nucleophilic substitution on a pyridazine scaffold. For example, reacting 3,5-dihalopyridazine derivatives with selective fluorinating agents (e.g., KF in DMF at 120°C) can introduce fluorine at the 5-position. Base-mediated dehydrohalogenation (e.g., K₂CO₃) in polar aprotic solvents like DMF enhances selectivity . Optimization requires controlled stoichiometry, inert atmospheres, and monitoring via TLC or HPLC to minimize side reactions (e.g., over-fluorination). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) and purity (>95%) .

Advanced: How does the electronic environment of this compound influence its regioselectivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing fluorine at C5 and chlorine at C3 create a polarized ring system, directing nucleophiles to the C3 position due to stronger inductive effects. Computational studies (DFT) suggest that the C3-Cl bond has a lower energy barrier for substitution compared to C5-F. Experimental validation involves competitive reactions with amines (e.g., benzylamine in THF at 60°C), where >80% substitution occurs at C3. Solvent polarity (ε > 15) and steric hindrance from bulky nucleophiles further modulate selectivity .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy: ¹⁹F NMR (δ ~ -110 ppm for C5-F) and ¹H NMR (δ 8.2–8.5 ppm for pyridazine protons) confirm substitution patterns.

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ = 173.02 Da) validates molecular composition.

- X-ray Crystallography: Resolves ambiguity in regiochemistry for crystalline derivatives (e.g., amine-substituted analogues) .

- HPLC-PDA: Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictory data in reaction yields when varying solvents or catalysts?

Answer:

Contradictions often arise from solvent-dependent transition states or catalyst poisoning. For example, DMF increases yields in SNAr reactions (70–90%) but may degrade acid-sensitive products. A systematic Design of Experiments (DoE) approach, varying parameters (temperature, solvent ε, catalyst loading), identifies optimal conditions. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps. For Pd-catalyzed couplings, ligand screening (e.g., XPhos vs. SPhos) addresses catalyst inefficiency .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a versatile scaffold for kinase inhibitors and antimicrobial agents. For example:

- Anticancer Agents: Substitution with pyrazole or imidazole groups yields ATP-competitive inhibitors (IC₅₀ < 100 nM against EGFR mutants).

- Antibacterial Derivatives: Introduction of sulfonamide groups enhances Gram-positive activity (MIC = 2–4 µg/mL) .

- PET Tracers: ¹⁸F-labeled analogues are explored for tumor imaging .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogues?

Answer:

SAR focuses on:

- Substituent Effects: Trifluoromethyl groups at C4 improve metabolic stability (t₁/₂ > 6 h in liver microsomes).

- Heterocycle Fusion: Adding triazolo or imidazo rings enhances binding affinity (ΔG < -9 kcal/mol in docking studies).

- Bioisosteric Replacements: Replacing Cl with Br or CF₃ alters pharmacokinetics (e.g., logP shifts from 2.1 to 3.5).

- In Vivo Validation: Pharmacophore modeling combined with zebrafish toxicity screens prioritizes lead compounds .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions (TLV = 1 ppm).

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal: Collect halogenated waste in designated containers for incineration .

Advanced: How can computational tools predict the reactivity and stability of this compound under varying pH conditions?

Answer:

- pKa Prediction: Software like MarvinSketch estimates protonation states (predicted pKa ~ 3.2 for pyridazine N).

- Hydrolysis Studies: MD simulations in explicit solvent (e.g., water, pH 7.4) identify vulnerable bonds (e.g., C-Cl cleavage at pH > 10).

- Degradation Pathways: DFT calculations (B3LYP/6-31G*) model hydrolysis intermediates, guiding formulation strategies (e.g., lyophilization for pH-sensitive derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.